methyl 2-methoxy-4-propoxybenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry and Pharmaceutical Sciences
Benzoate esters are a significant class of compounds characterized by an ester functional group attached to a benzene (B151609) ring. waseda.jp They are widely used as intermediates in organic synthesis, serving as foundational building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). acs.org In the pharmaceutical industry, the benzoate structure is a common motif. For instance, some benzoate derivatives are used to mask the unpleasant taste of medications, thereby improving patient compliance. nih.gov
The specific substituents on the benzene ring—in this case, a methoxy (B1213986) group at the 2-position and a propoxy group at the 4-position—are crucial. The presence, position, and type of these groups can significantly influence the molecule's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. nih.gov Methoxy and other alkoxy groups are known to affect the electronic nature of the aromatic ring and can play a role in how a molecule is metabolized. nih.gov Therefore, the investigation of a specific substituted benzoate like methyl 2-methoxy-4-propoxybenzoate is a logical step in the exploration for new compounds with tailored properties for pharmaceutical applications. google.com
Historical Perspective of Aromatic Ester Research Relevant to this compound
The study of aromatic esters has a long history, initially driven by their pleasant fragrances which led to their use in perfumes and as flavoring agents. waseda.jp Simple esters like methyl benzoate and ethyl benzoate have been known for their characteristic scents and have been used in various consumer products. researchgate.net
Over time, the focus of aromatic ester research expanded significantly. The development of new synthetic methods, such as Fischer esterification, allowed for the creation of a vast library of ester derivatives. youtube.com This diversification opened the door to new applications beyond fragrances. Scientists began to understand how the structure of an ester influences its properties, leading to their use in a wide array of industrial applications, from solvents to the synthesis of polymers and pharmaceuticals. rsc.org More recent research has focused on developing highly efficient and novel catalytic systems to synthesize these esters, including innovative methods like the "ester dance reaction," which allows for the rearrangement of ester groups on an aromatic ring under mild conditions. waseda.jp
Rationale for Advanced Academic Investigation of this compound
The primary rationale for investigating a polysubstituted compound like this compound lies in the principle of molecular design and property optimization. The specific combination of a methyl ester with both methoxy and propoxy substituents on the aromatic ring creates a unique molecule whose properties cannot be simply extrapolated from simpler benzoates.
Academic investigations into such compounds are often driven by the following objectives:
Exploring Structure-Property Relationships: The substituents' electronic and steric effects are of fundamental interest. The electron-donating nature of the methoxy and propoxy groups at the ortho and para positions, respectively, influences the reactivity of the aromatic ring and the ester group itself. acs.org
Development of Novel Materials: Aromatic esters are being explored for advanced applications. For example, their thermal properties make them candidates for use as phase change materials (PCMs) for thermal energy storage. mdpi.comresearchgate.net The specific substitution pattern on this compound could result in desirable phase transition temperatures and enthalpies. Furthermore, substituted benzoates are investigated for their potential in creating liquid crystals. scispace.comtandfonline.com
Search for Bioactive Compounds: The modification of natural product structures is a common strategy in drug discovery. For instance, derivatives of eugenol, which contains a methoxy and an allyl group, have been synthesized as benzoate esters to evaluate their potential as anticancer agents. nih.gov The structure of this compound could be seen as a variation on such naturally occurring phenolic compounds. Research into substituted benzamides, which are structurally related, has shown that methoxy and hydroxy substitutions can enhance antioxidant and antiproliferative activity. nih.gov
Overview of Current Research Trends and Future Directions for this compound
Current research in the field of aromatic esters is vibrant and multifaceted. A major trend is the development of more sustainable and efficient synthetic methodologies. This includes the use of solid acid catalysts to replace traditional, environmentally harmful liquid acids and the discovery of novel catalytic reactions that offer new pathways to complex esters. waseda.jpmdpi.com
Another significant trend is the application of aromatic esters in materials science. Researchers are systematically synthesizing and characterizing series of these esters to identify candidates for high-performance applications, such as high-temperature polymers and thermal energy storage solutions. rsc.orgmdpi.com
Future research directions for a compound like this compound would likely involve:
Synthesis and Characterization: The first step would be to develop an efficient synthesis route, likely involving the esterification of 2-methoxy-4-propoxybenzoic acid. researchgate.net This would be followed by a full characterization of its physical and chemical properties.
Screening for Biological Activity: The compound would likely be screened in various biological assays to determine if it has any interesting pharmacological properties, drawing parallels from studies on other substituted benzoates and related phenolic compounds. nih.govnih.gov
Evaluation for Material Applications: Its thermal properties would be studied to assess its potential as a phase change material or as a component in liquid crystal formulations. researchgate.nettandfonline.com
Polymer Chemistry: Its potential as a monomer or a plasticizer in the synthesis of new polymers could also be an avenue of exploration.
Data Tables
Table 1: Chemical Identifiers for this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H16O4 | 224.25 | Not Available |
| 2-Methoxy-4-Propoxybenzoic Acid | C11H14O4 | 210.22 | Not Available |
| Methyl 2-Methoxybenzoate | C9H10O3 | 166.17 | 606-45-1 |
| Methyl 4-Methoxybenzoate | C9H10O3 | 166.17 | 121-98-2 |
| Eugenol | C10H12O2 | 164.20 | 97-53-0 |
Table 2: Physicochemical Properties of Related Benzoate Esters
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Methyl Benzoate | -12.5 | 199.6 | Insoluble |
| Ethyl Benzoate | -34 | 212 | Insoluble |
| Methyl 2-Methoxybenzoate | - | 254-255 | Very slightly soluble |
| Methyl 4-Methoxybenzoate | 49-52 | 256 | Insoluble |
Data sourced from various chemical databases and may vary slightly between sources.
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-4-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMQKNRNOWZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Methoxy 4 Propoxybenzoate
Established and Proposed Synthetic Routes for Methyl 2-Methoxy-4-Propoxybenzoate
The construction of this compound relies on fundamental organic reactions, including esterification and nucleophilic substitution. The specific strategy often depends on the availability of starting materials and the desired efficiency of the synthesis.
Esterification Reactions for this compound Synthesis (e.g., from 2-methoxy-4-propoxybenzoic acid and methanol)
A primary and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methoxy-4-propoxybenzoic acid, with methanol (B129727). This acid-catalyzed reaction is a classic method for producing esters. scribd.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. truman.edu
Commonly used acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The general reaction is as follows:
General Reaction for Fischer Esterification

2-methoxy-4-propoxybenzoic acid reacts with methanol in the presence of an acid catalyst to yield this compound and water.
An alternative "green chemistry" approach involves the use of dimethyl carbonate as both a reagent and a solvent, catalyzed by a zeolite such as NaY-Bf, often conducted at elevated temperatures in an autoclave. chemicalbook.com
Table 1: Representative Esterification Conditions
| Reactant | Reagent | Catalyst | Conditions | Product | Ref |
|---|---|---|---|---|---|
| m-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux, 1 hour | Methyl m-nitrobenzoate | truman.edu |
| 4-Hydroxy-2-methoxybenzoic acid | Methanol | Acid Catalyst | - | Methyl 4-hydroxy-2-methoxybenzoate | ontosight.ai |
Nucleophilic Substitution Approaches for this compound Precursors
Nucleophilic substitution reactions are crucial for introducing the ether groups (methoxy and propoxy) onto the aromatic ring precursors. The Williamson ether synthesis is a prominent example of such a reaction, proceeding via an Sₙ2 mechanism where an alkoxide ion displaces a halide from an alkyl halide. youtube.com
In the context of synthesizing precursors for this compound, a key step would be the alkylation of a hydroxyl group. For instance, the synthesis of 4-methoxymethylbenzoic acid can be achieved by treating 4-bromomethylbenzoic acid with a methanolic solution of potassium hydroxide (B78521), which generates the methoxide (B1231860) nucleophile. ysu.edu Similarly, the propoxy group can be introduced by reacting a suitable hydroxybenzoate intermediate with a propyl halide.
Multi-Step Synthesis Strategies for this compound and its Structural Analogues
A more versatile approach to synthesizing this compound involves a multi-step sequence that builds the molecule by sequentially adding the required functional groups. scribd.com This strategy allows for greater control over the regiochemistry of the final product.
A critical intermediate in the synthesis of the target compound is methyl 2-methoxy-4-hydroxybenzoate. ontosight.aiprepchem.com This compound provides the foundational structure onto which the propoxy group can be subsequently added.
There are several routes to this intermediate:
Esterification: Direct esterification of 4-hydroxy-2-methoxybenzoic acid with methanol using an acid catalyst is a straightforward method. ontosight.ai
Hydrogenation: Another reported synthesis involves the hydrogenation of a precursor compound in an autoclave using a Raney nickel catalyst at elevated temperature and pressure. prepchem.com
Table 2: Synthesis Methods for Key Intermediate Methyl 2-Methoxy-4-Hydroxybenzoate
| Method | Precursor | Reagents/Catalyst | Conditions | Ref |
|---|---|---|---|---|
| Esterification | 4-Hydroxy-2-methoxybenzoic acid | Methanol, Acid Catalyst | - | ontosight.ai |
The final step in this multi-step strategy is the introduction of the propoxy group onto the key intermediate, methyl 2-methoxy-4-hydroxybenzoate. This is typically achieved via a Williamson ether synthesis. The phenolic hydroxyl group at the 4-position is deprotonated with a suitable base (e.g., potassium carbonate or sodium hydride) to form a phenoxide ion. This potent nucleophile then reacts with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the desired ether linkage.
A similar alkylation is reported in the synthesis of gefitinib, where methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane (B140262) in the presence of a base. mdpi.com
General Reaction for Propoxy Group Introduction

Methyl 2-methoxy-4-hydroxybenzoate is first treated with a base to form a phenoxide, which then undergoes nucleophilic attack on a propyl halide to yield this compound.
Reaction Mechanisms and Kinetic Studies in this compound Synthesis
Kinetic studies on similar esterification reactions often employ models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, particularly for solid-catalyzed reactions. mdpi.com This model suggests that the reaction is controlled by the surface reaction between the adsorbed reactants. mdpi.com For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol, indicating that the process is governed by surface reactions. mdpi.com
The introduction of the propoxy group via the Williamson ether synthesis follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. youtube.com The rate of this reaction is dependent on the concentration of both the phenoxide nucleophile and the alkyl halide. For an effective Sₙ2 reaction, primary alkyl halides like 1-bromopropane are preferred as they are less sterically hindered. youtube.com Kinetic models for related gasification reactions of phenolic compounds have also been described using Langmuir-Hinshelwood-based equations, which account for the adsorption of reactants onto catalyst surfaces. mdpi.com
Detailed Mechanistic Investigations of Key Synthetic Steps for this compound
The primary route to obtaining this compound is through the esterification of 2-methoxy-4-propoxybenzoic acid with methanol. The key mechanistic pathway for this transformation under acidic catalysis, such as with sulfuric acid, follows the well-established Fischer-Speier esterification mechanism.
The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step significantly enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral intermediate.
Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added hydroxyl group (from methanol) to one of the existing hydroxyl groups. This proton transfer is a crucial step as it converts a poor leaving group (-OH) into a good leaving group (-OH2+). The final steps involve the elimination of a water molecule from the tetrahedral intermediate, regenerating the carbonyl group, and the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.
It is important to note that the presence of the methoxy (B1213986) group at the ortho position can introduce some steric hindrance, potentially slowing down the rate of reaction compared to unsubstituted benzoic acid. rsc.org The electronic effects of both the ortho-methoxy and para-propoxy groups, being electron-donating, can also influence the reactivity of the carboxylic acid.
Catalyst Performance and Selectivity in this compound Preparation
The choice of catalyst plays a pivotal role in the efficiency and selectivity of the esterification of 2-methoxy-4-propoxybenzoic acid. While traditional homogeneous acid catalysts like sulfuric acid and hydrochloric acid are effective, they present challenges in terms of separation and environmental impact. jetir.org Consequently, research has focused on the development of heterogeneous solid acid catalysts.
Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid (PMK), has shown promise as an efficient catalyst for the esterification of various substituted benzoic acids. ijstr.org This type of catalyst offers the advantages of easy separation from the reaction mixture and potential for reuse. ijstr.org For substituted benzoic acids, PMK has demonstrated high activity for both electron-donating and electron-withdrawing substituents. ijstr.org
Another class of effective heterogeneous catalysts includes supported iron oxide nanoparticles (FeNP@SBA-15). These catalysts have been successfully employed in the esterification of a wide range of carboxylic acids, including aromatic ones, under mild reaction conditions. nih.gov Their high efficiency, recoverability, and reusability make them an attractive option for the synthesis of this compound. nih.gov
The selectivity of these catalysts is generally high for the desired ester, with minimal side product formation under optimized conditions. The primary competing reaction is the etherification of the alcohol, which is generally not significant under typical esterification conditions.
Table 1: Illustrative Catalyst Performance in the Esterification of Substituted Benzoic Acids
| Catalyst | Substrate | Alcohol | Yield (%) | Reference |
| Phosphoric acid modified Montmorillonite K-10 | Benzoic Acid | Methanol | High | ijstr.org |
| Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | Benzoic Acid | Methanol | 99 | nih.gov |
| Amberlyst 15 | Benzoic Acid | Ethanol | 88.3 | dergipark.org.tr |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic Acid | Ethanol | 88.4 | dergipark.org.tr |
This table presents illustrative data based on the performance of catalysts in the esterification of benzoic acid, which is expected to be comparable for the synthesis of this compound.
Optimization of Reaction Conditions for this compound Synthesis
The yield and purity of this compound are highly dependent on the optimization of various reaction parameters, including the solvent system, temperature, and pressure.
The choice of solvent can significantly influence the efficiency of the esterification reaction. While the reaction can be carried out using an excess of methanol, which acts as both a reactant and a solvent, the use of a co-solvent can sometimes be advantageous. In many modern synthetic protocols, solvent-free conditions are preferred to enhance the green credentials of the process. ijstr.orgnih.gov
In cases where a solvent is employed, non-polar, aprotic solvents are often chosen to facilitate the removal of water, a byproduct of the reaction, thereby shifting the equilibrium towards the product side. Techniques such as azeotropic distillation with a Dean-Stark apparatus are commonly used. However, the trend is moving towards greener solvents or solvent-free systems to minimize environmental impact. researchgate.netresearchgate.net
Temperature is a critical parameter in the synthesis of this compound. Generally, increasing the reaction temperature increases the reaction rate. For acid-catalyzed esterifications, temperatures are often elevated to reflux conditions to achieve a reasonable reaction time. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of the product, thereby affecting the purity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating esterification reactions. usm.my Under sealed-vessel microwave conditions, solvents can be heated above their boiling points, leading to a significant reduction in reaction times and often improved yields. usm.my For instance, the esterification of substituted benzoic acids has been successfully carried out at temperatures ranging from 110-150°C under microwave irradiation, with optimal conditions often found around 130°C. usm.my
Pressure can also be a factor, particularly in closed-vessel reactions like those performed under microwave irradiation. The increased pressure allows for heating the solvent above its atmospheric boiling point, which accelerates the reaction. usm.my
Table 2: Illustrative Effect of Temperature on Esterification Yield
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 4-fluoro-3-nitro benzoic acid | H₂SO₄ (catalytic) | 90 | 6 | usm.my |
| 4-fluoro-3-nitro benzoic acid | H₂SO₄ (catalytic) | 100 | 16 | usm.my |
| 4-fluoro-3-nitro benzoic acid | H₂SO₄ (catalytic) | 130-150 | High | usm.my |
| Benzoic Acid | Deep Eutectic Solvent | 55 | 52.7 | dergipark.org.tr |
| Benzoic Acid | Deep Eutectic Solvent | 65 | 64 | dergipark.org.tr |
| Benzoic Acid | Deep Eutectic Solvent | 75 | 88.4 | dergipark.org.tr |
This table provides representative data on the influence of temperature on the yield of esterification for similar substituted benzoic acids.
The principles of green chemistry are increasingly being applied to the synthesis of aromatic esters to reduce waste and improve efficiency. numberanalytics.com Key green approaches applicable to the synthesis of this compound include:
Use of Heterogeneous Catalysts: As discussed earlier, solid acid catalysts like modified clays (B1170129) and supported nanoparticles are environmentally benign alternatives to corrosive mineral acids. ijstr.orgnih.gov They can be easily recovered and reused, minimizing waste.
Solvent-Free Reactions: Conducting the esterification under solvent-free conditions, where an excess of the alcohol reactant also serves as the solvent, is a highly effective green strategy. ijstr.orgnih.gov
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating methods. usm.my
Enzymatic Catalysis: The use of enzymes, such as lipases, as biocatalysts for esterification is a growing area of green chemistry. researchgate.net These reactions are typically performed under mild conditions and exhibit high selectivity, although the cost of enzymes can be a limiting factor. researchgate.net
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by its functional groups: the ester, the methoxy group, the propoxy group, and the aromatic ring.
Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield 2-methoxy-4-propoxybenzoic acid and methanol. It can also undergo transesterification with other alcohols in the presence of a suitable catalyst. Amidation can be achieved by reacting the ester with amines to form the corresponding amides.
Aromatic Ring: The benzene (B151609) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ortho-methoxy and para-propoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given the existing substitution pattern, the most likely positions for further substitution would be at C3 and C5. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity would depend on the interplay of the directing effects of the existing substituents.
Methoxy and Propoxy Groups: The ether linkages of the methoxy and propoxy groups are generally stable but can be cleaved under harsh conditions, for example, with strong acids like hydroiodic acid (Zeisel method).
Derivatization: The versatile reactivity of this compound allows for the synthesis of a variety of derivatives. For instance, reduction of the ester group would yield the corresponding alcohol, (2-methoxy-4-propoxyphenyl)methanol. The aromatic ring can be functionalized to introduce additional substituents, leading to a wide range of novel compounds with potentially interesting chemical and physical properties. A related compound, methyl 4-(acetylamino)-2-methoxybenzoate, is a known impurity of Metoclopramide, highlighting the relevance of derivatization in pharmaceutical contexts. nih.gov
Hydrolysis Pathways of this compound
The hydrolysis of the ester functional group in aromatic compounds is a fundamental transformation. For this compound, this would involve the cleavage of the methyl ester to yield 2-methoxy-4-propoxybenzoic acid and methanol. This reaction is typically catalyzed by an acid or a base.
Due to a lack of specific studies on this compound, the hydrolysis of methyl 2-methoxy-4-methylbenzoate serves as a relevant model. The hydrolysis of methyl 2-methoxy-4-methylbenzoate with a 2N sodium hydroxide solution has been reported to yield 2-methoxy-4-methylbenzoic acid. prepchem.com This suggests that this compound would undergo a similar saponification reaction under basic conditions.
Table 1: Analogous Hydrolysis Reaction Data
| Starting Material | Reagents and Conditions | Product | Reported Melting Point of Product |
|---|---|---|---|
| Methyl 2-methoxy-4-methylbenzoate | 2N Sodium Hydroxide Solution | 2-Methoxy-4-methylbenzoic acid | 103-104 °C |
Data is for an analogous compound and not for this compound.
Reduction Reactions of the Ester and Aromatic Moieties in this compound
The reduction of this compound can target either the ester group or the aromatic ring, depending on the reducing agent and reaction conditions.
Reduction of the Ester Group:
The ester can be reduced to a primary alcohol, (2-methoxy-4-propoxyphenyl)methanol. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent.
Reduction of the Aromatic Ring (Hydrogenation):
Catalytic hydrogenation can be employed to reduce the aromatic ring. For instance, the hydrogenation of methyl 2-methoxy-4-hydroxybenzoate in the presence of a Raney nickel catalyst has been documented to proceed at 50°C. prepchem.com This suggests that the aromatic ring of this compound could likely be reduced under similar conditions to yield methyl 2-methoxy-4-propoxycyclohexanecarboxylate.
Table 2: Analogous Reduction Reaction Data
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| Methyl 2-methoxy-4-hydroxybenzoate | Raney nickel, alcohol, 50°C, 2.5 hours | Methyl 2-methoxy-4-hydroxycyclohexanecarboxylate |
Data is for an analogous compound and not for this compound.
Electrophilic and Nucleophilic Aromatic Substitution on this compound
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy and propoxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution. However, the existing substitution pattern will direct incoming electrophiles to the available positions, primarily C3 and C5.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While no specific examples for this compound are available, the nitration of related compounds like methyl 3-(3-chloropropoxy)-4-methoxybenzoate has been reported, indicating the feasibility of such transformations.
Nucleophilic aromatic substitution is less common for this electron-rich aromatic system unless a leaving group is present on the ring, which is not the case for the parent compound.
Functionalization of the Propoxy Side Chain in this compound
The propoxy side chain offers a site for functionalization, although it is generally less reactive than the aromatic ring or the ester group. Reactions could potentially occur at the benzylic-like position of the propoxy group under radical conditions.
A more analogous reaction is the bromination of the methyl group in methyl 2-methoxy-4-methylbenzoate to form the 4-bromomethyl compound. prepchem.com This suggests that the propoxy group in this compound could potentially undergo functionalization, for example, through radical halogenation, although this would likely be less selective than the benzylic bromination of the methyl analog.
Table 3: Analogous Side-Chain Functionalization Data
| Starting Material | Reaction | Product | Reported Melting Point of Product |
|---|---|---|---|
| Methyl 2-methoxy-4-methylbenzoate | Bromination | 4-Bromomethyl-2-methoxybenzoate | 123-125 °C |
Data is for an analogous compound and not for this compound.
Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 2 Methoxy 4 Propoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-Methoxy-4-Propoxybenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating effects of the methoxy (B1213986) and propoxy groups and the electron-withdrawing nature of the methyl ester group.
The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at the C5 position, situated between the two alkoxy groups, is expected to be the most shielded and would likely appear as a doublet of doublets. The protons at the C3 and C6 positions would also show spin-spin coupling with their neighbors, resulting in complex multiplets or distinct doublets depending on the coupling constants.
The propoxy group would be identified by a triplet for the terminal methyl protons (CH₃), a sextet or multiplet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The methoxy group attached to the ring and the methyl group of the ester would each appear as sharp singlets, with the ester methyl protons typically resonating slightly downfield compared to the methoxy protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (C6-H) | 7.5 - 7.8 | d | 8.0 - 9.0 |
| Aromatic H (C5-H) | 6.4 - 6.6 | dd | 2.0 - 3.0, 8.0 - 9.0 |
| Aromatic H (C3-H) | 6.3 - 6.5 | d | 2.0 - 3.0 |
| Methoxy (Ar-OCH₃) | 3.8 - 4.0 | s | - |
| Ester Methyl (COOCH₃) | 3.8 - 3.9 | s | - |
| Propoxy (OCH₂) | 3.9 - 4.1 | t | 6.5 - 7.5 |
| Propoxy (-CH₂-) | 1.7 - 1.9 | sextet | 7.0 - 8.0 |
| Propoxy (-CH₃) | 0.9 - 1.1 | t | 7.0 - 7.5 |
Note: The predicted values are based on the analysis of similar substituted benzoate (B1203000) compounds and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will resonate in the range of approximately 110-165 ppm, with their specific shifts determined by the attached substituents. The carbons of the methoxy and propoxy groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 168 |
| C4 (Ar-O) | 160 - 163 |
| C2 (Ar-O) | 158 - 161 |
| C6 (Ar-H) | 122 - 125 |
| C1 (Ar-COOR) | 115 - 118 |
| C5 (Ar-H) | 100 - 105 |
| C3 (Ar-H) | 98 - 102 |
| Propoxy (OCH₂) | 69 - 72 |
| Methoxy (OCH₃) | 55 - 58 |
| Ester (OCH₃) | 51 - 53 |
| Propoxy (-CH₂-) | 22 - 25 |
| Propoxy (-CH₃) | 10 - 12 |
Note: The predicted values are based on the analysis of similar substituted benzoate compounds and general principles of NMR spectroscopy.
To unambiguously confirm the structure and the assignments made from one-dimensional NMR, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons in the propoxy chain and between the coupled aromatic protons, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the aromatic protons to their respective aromatic carbons and the aliphatic protons of the propoxy and methoxy groups to their carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is instrumental in piecing together the entire molecular puzzle. Key HMBC correlations would include the ester methyl protons to the carbonyl carbon, the aromatic protons to neighboring aromatic carbons, and the protons of the methoxy and propoxy groups to the aromatic carbons they are attached to.
Together, these 2D NMR techniques would provide a comprehensive and undeniable confirmation of the structure of this compound.
Infrared (IR) Spectroscopy of this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1735 cm⁻¹ due to the stretching vibration of the carbonyl group in the ester. The conjugation with the aromatic ring typically lowers this frequency compared to a non-conjugated ester.
C-O Stretches: Two distinct C-O stretching vibrations associated with the ester group would be observed. The C-O-C asymmetric stretch is expected around 1250-1300 cm⁻¹, and the symmetric stretch would appear in the 1000-1100 cm⁻¹ region.
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region would be indicative of the carbon-carbon stretching vibrations within the benzene ring.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring would appear in the fingerprint region, typically between 700 and 900 cm⁻¹. The specific pattern can sometimes help determine the substitution pattern on the ring.
Aliphatic C-H Stretches: The C-H stretching vibrations of the propoxy and methoxy groups would be observed just below 3000 cm⁻¹ (typically in the 2850-2980 cm⁻¹ range).
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=O Stretch (Ester) | 1720 - 1735 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ester, Ar-O) | 1250 - 1300 and 1000 - 1100 | Strong |
| C-H Bend (Aromatic OOP) | 700 - 900 | Medium to Strong |
A comparative analysis with simpler, related benzoate esters such as methyl benzoate and ethyl benzoate is instructive.
Methyl Benzoate: The IR spectrum of methyl benzoate shows a characteristic C=O stretch around 1725 cm⁻¹. researchgate.net The C-O stretches are prominent in the 1275 cm⁻¹ and 1110 cm⁻¹ regions.
Ethyl Benzoate: Ethyl benzoate exhibits a similar C=O stretch, often at a slightly lower wavenumber than non-conjugated esters, around 1720 cm⁻¹. nist.gov The presence of the additional methylene group in the ethyl ester leads to more complex C-H stretching and bending vibrations in the aliphatic region compared to methyl benzoate. rsc.org
In comparison to these, the IR spectrum of this compound would be expected to show additional complexity. The presence of the electron-donating methoxy and propoxy groups on the aromatic ring can slightly influence the electronic environment of the carbonyl group, potentially shifting its stretching frequency. Furthermore, the distinct C-H stretching and bending vibrations of the propoxy group would be superimposed on the spectrum, adding to the absorption bands in the aliphatic C-H stretching and fingerprint regions. The strong absorptions from the aryl-alkyl ether linkages (Ar-O-C) would also be a prominent feature, likely overlapping with the C-O stretches of the ester group in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information reveals the molecular weight of a compound and, through analysis of its fragmentation patterns, provides significant clues about its chemical structure.
Fragmentation Pattern Analysis and Proposed Fragmentation Mechanisms for this compound
In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•) and various fragment ions. The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and results in the formation of more stable carbocations and radicals. For this compound (C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ), the fragmentation pattern can be predicted based on the behavior of similar aromatic esters and ethers. docbrown.infomiamioh.edu
The molecular ion peak [M]+• would be observed at an m/z of 224. The subsequent fragmentation would likely proceed through several key pathways:
Loss of a Methoxy Radical: The most common initial fragmentation for methyl esters is the cleavage of the ester bond to lose a methoxy radical (•OCH₃). This results in the formation of a stable acylium ion. docbrown.info
[C₁₂H₁₆O₄]+• → [C₁₁H₁₃O₃]+ + •OCH₃ (m/z 193)
Loss of a Propoxy Radical: Cleavage of the ether bond can lead to the loss of the propoxy radical (•OC₃H₇).
[C₁₂H₁₆O₄]+• → [C₉H₉O₃]+ + •OC₃H₇ (m/z 165)
Alpha-Cleavage of the Propoxy Group: A common fragmentation pathway for ethers is α-cleavage, which for the propoxy group would involve the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized oxonium ion. miamioh.edu
[C₁₂H₁₆O₄]+• → [C₁₀H₁₁O₄]+ + •C₂H₅ (m/z 195)
Loss of Formaldehyde (B43269) from the Methoxy Group: Aromatic methoxy groups can undergo fragmentation by losing formaldehyde (CH₂O) following rearrangement.
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 193 could lose carbon monoxide (CO).
A summary of the proposed primary fragmentations is presented in the table below.
| m/z Value | Proposed Ion Formula | Proposed Fragmentation Pathway |
| 224 | [C₁₂H₁₆O₄]+• | Molecular Ion (M+•) |
| 195 | [C₁₀H₁₁O₄]+ | M+• - •C₂H₅ (Alpha-cleavage of propoxy group) |
| 193 | [C₁₁H₁₃O₃]+ | M+• - •OCH₃ (Loss of methoxy radical from ester) |
| 165 | [C₉H₉O₃]+ | M+• - •OC₃H₇ (Loss of propoxy radical) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule or fragment by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms.
For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₆O₄. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental formula can be verified with high confidence.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Nominal Mass | 224 Da |
| Calculated Exact Mass | 224.10486 Da |
| Method | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
X-ray Crystallography for Crystalline Forms of this compound and its Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Single-Crystal X-ray Diffraction of this compound: Unit Cell Parameters and Space Group Determination
While the specific crystal structure of this compound has not been reported in publicly accessible databases, the parameters can be hypothesized based on analyses of closely related compounds. For instance, the crystal structure of a similar derivative, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, has been determined. researchgate.net This analogue crystallizes in the monoclinic system with the space group P2₁/c. It is plausible that this compound would crystallize in a similar common space group for organic molecules, such as a monoclinic or orthorhombic system.
The table below shows the crystallographic data for an analogous compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate , which serves as a reference. researchgate.net
| Parameter | Value (for Analogue C₁₃H₁₆O₆) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.180(3) |
| b (Å) | 13.813(4) |
| c (Å) | 7.842(2) |
| β (°) | 93.917(4) |
| Volume (ų) | 1316.2(6) |
| Z (Molecules per unit cell) | 4 |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in this compound Crystal Lattices
The crystal packing of this compound would be governed by a network of weak intermolecular forces. rsc.org
π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. The substituents on the ring would influence the geometry of this stacking.
Van der Waals Forces: Dispersive forces would be prevalent throughout the crystal, particularly involving the flexible propoxy chain, contributing to an efficient and stable packing arrangement.
Analysis of the crystal structure of an analogue, Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate, reveals that its crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, forming distinct dimer motifs. nih.gov This highlights the importance of even moderately strong interactions in directing the supramolecular assembly.
Chromatographic Techniques for Purity Assessment and Mixture Analysis of this compound
Chromatographic methods are essential for separating this compound from reaction impurities or other components in a mixture and for quantifying its purity. Given its chemical structure, both gas and liquid chromatography are highly suitable.
Gas Chromatography (GC): As a moderately volatile and thermally stable compound, this compound is an excellent candidate for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC would be used to determine its purity and to quantify it in a mixture of volatile compounds. nih.govescholarship.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. For an aromatic ester like this compound, RP-HPLC with UV detection would be a robust method for quantification. researchgate.netresearchgate.net
The following table outlines proposed starting conditions for these chromatographic methods.
| Technique | Parameter | Proposed Condition |
| GC-MS | Column | DB-5MS or similar (5% phenyl-polysiloxane) |
| Carrier Gas | Helium | |
| Injection Mode | Split/Splitless | |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | |
| RP-HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727)/Water or Acetonitrile (B52724)/Water | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV detector at ~254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. The development of a reliable GC-MS method is crucial for the qualitative and quantitative analysis of this ester.
Methodology and Research Findings
The development of a GC-MS method for this compound involves the optimization of several key parameters to achieve good chromatographic resolution, peak shape, and sensitivity. Since the target analyte is a methyl ester, it is generally volatile enough for direct GC analysis without the need for derivatization, a step often required for more polar compounds like free benzoic acids. researchgate.net
A non-polar or semi-polar capillary column is typically suitable for the separation of aromatic esters. A 5% phenyl methylpolysiloxane stationary phase is a common choice, offering good selectivity for a wide range of organic molecules. nih.gov The oven temperature program is optimized to ensure the efficient separation of the target compound from any impurities or other components in the sample matrix. A typical program starts at a lower temperature to allow for the trapping of analytes at the head of the column, followed by a gradual ramp to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase. mdpi.com
The mass spectrometer is operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns that are useful for structural elucidation and compound identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of methoxy, propoxy, and other functional groups.
A hypothetical GC-MS method for the analysis of this compound is presented in the table below. These parameters are based on established methods for similar aromatic esters and polycyclic aromatic hydrocarbons. nih.govmdpi.com
Table 1: Hypothetical GC-MS Method Parameters for this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 min |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling of this compound
HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. In the context of this compound, HPLC is particularly useful for quantitative analysis and for the detection and profiling of process-related impurities. rsc.org
Methodology and Research Findings
A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzoate derivatives. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of water and an organic modifier, such as acetonitrile or methanol, is commonly used. sigmaaldrich.com The pH of the aqueous component of the mobile phase can be adjusted to control the ionization state of any acidic or basic impurities, thereby influencing their retention. For neutral compounds like this compound, the pH of the mobile phase has a less pronounced effect on its retention.
UV detection is a common and robust detection method for aromatic compounds due to the presence of a chromophore in their structure. The detection wavelength is selected based on the UV spectrum of the analyte to ensure maximum sensitivity.
The development of an HPLC method for this compound would involve testing different mobile phase compositions and gradients to achieve a good separation from potential impurities, such as the corresponding carboxylic acid (2-methoxy-4-propoxybenzoic acid) or other related esters.
A hypothetical HPLC method for the quantitative analysis and impurity profiling of this compound is detailed in the table below. These parameters are derived from established methods for the analysis of similar benzoic acid derivatives and other pharmaceutical compounds. sigmaaldrich.compensoft.net
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Chromatograph | |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
The validation of such an HPLC method would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for its intended purpose.
Theoretical and Computational Investigations of Methyl 2 Methoxy 4 Propoxybenzoate
Molecular Modeling and Dynamics Simulations of Methyl 2-Methoxy-4-Propoxybenzoate
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions over time.
Exploring the conformational space of a flexible molecule like this compound is crucial for understanding its behavior. Molecular mechanics force fields can be used to perform a systematic or stochastic search of the conformational space to identify a wide range of low-energy conformations. The results of these searches can be used to construct a detailed energy landscape, which maps the potential energy of the molecule as a function of its geometry. This landscape reveals the relative stabilities of different conformers and the energy barriers that separate them, providing a more complete picture than can be obtained from static calculations alone.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in a vacuum or in a solvent, can provide valuable information about its flexibility and intermolecular interactions. By analyzing the trajectory of the simulation, one can observe how the molecule flexes and rotates, and how its conformation changes over time. If simulated in a solvent, the interactions between the solute and solvent molecules can be studied, providing insights into its solvation properties. MD simulations are particularly useful for understanding how the molecule might behave in a more complex environment, such as in solution or when interacting with a biological target. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound and its Analogues
The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is a cornerstone of modern drug discovery and development. By systematically altering the chemical structure of a molecule and observing the corresponding changes in its biological activity or physicochemical properties, researchers can develop predictive models that guide the design of more potent and effective therapeutic agents. For this compound and its analogues, these computational approaches offer a powerful means to understand their potential biological activities and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Studies of Biological Activities for this compound Analogues
For a hypothetical series of this compound analogues, a QSAR study would involve synthesizing or computationally generating a set of derivatives with variations at different positions of the benzene (B151609) ring and the ester group. For instance, the methoxy (B1213986) and propoxy groups could be replaced with other alkoxy groups of varying chain lengths and branching, or their positions on the ring could be altered. The ester could be modified to other functional groups as well. The biological activity of these analogues against a specific target, such as an enzyme or receptor, would then be determined experimentally.
The next step would be to calculate a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties. Examples of relevant descriptors for this class of compounds could include:
Hydrophobicity (LogP): The octanol-water partition coefficient, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.
Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability, which can be related to steric interactions with a binding site.
Electronic Parameters: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, and HOMO/LUMO energies, which relate to the molecule's reactivity.
Topological Indices: Numerical values derived from the graph representation of a molecule, which can capture aspects of its size, shape, and branching.
Once the biological activity data and molecular descriptors are obtained, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model. A hypothetical QSAR equation for a series of benzoate (B1203000) analogues might look like:
log(1/IC50) = a(LogP) - b(MR) + c(σ) + d
Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and a, b, c, and d are constants determined by the regression analysis. Such an equation would suggest that biological activity increases with increasing hydrophobicity and electron-withdrawing character of the substituents, while being negatively influenced by molecular size.
A QSAR study on p-hydroxybenzoate esters, for instance, revealed a correlation between their antifungal activity and electronic and energetic descriptors like the energy of the lowest unoccupied molecular orbital (E-LUMO) and dipole moment (μ) researchgate.net. This suggests that for benzoate derivatives, electronic properties can be key determinants of their biological activity.
Table 1: Hypothetical Molecular Descriptors for a Series of Methyl 2-Methoxy-4-Alkoxybenzoate Analogues
| Analogue | R-group (at C4) | LogP | Molar Refractivity (MR) | Electronic Parameter (σp) | Predicted Activity (Arbitrary Units) |
| 1 | -OCH3 | 2.1 | 55.2 | -0.27 | 5.8 |
| 2 | -OCH2CH3 | 2.5 | 59.8 | -0.25 | 6.2 |
| 3 | -OCH2CH2CH3 | 2.9 | 64.4 | -0.24 | 6.5 |
| 4 | -OCH(CH3)2 | 2.8 | 64.2 | -0.26 | 6.4 |
| 5 | -Cl | 2.8 | 55.1 | +0.23 | 4.9 |
| 6 | -NO2 | 2.0 | 56.3 | +0.78 | 4.2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Ligand-Based and Structure-Based Drug Design Strategies Using this compound as a Scaffold
The chemical structure of this compound, featuring a substituted benzene ring with alkoxy and ester functionalities, makes it a viable scaffold for both ligand-based and structure-based drug design strategies.
Ligand-Based Drug Design:
In the absence of a known 3D structure of the biological target, ligand-based drug design relies on the knowledge of other molecules that bind to the target. If a set of active compounds with a similar benzoate core to this compound were identified, several ligand-based approaches could be employed:
Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By analyzing a set of active benzoate analogues, a pharmacophore model could be generated. This model would highlight the key spatial relationships between the methoxy, propoxy, and ester groups that are crucial for binding. This pharmacophore could then be used as a 3D query to screen large compound libraries for new, structurally diverse molecules with the potential for similar biological activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the aligned molecules. The resulting models can produce contour maps that visualize regions where positive or negative steric bulk and electrostatic charge are favorable or unfavorable for activity, providing a detailed guide for optimizing the scaffold. For example, a CoMFA study on local anesthetics and anticonvulsants, some of which contain ester functionalities, successfully described a predominantly hydrophobic binding site nih.gov.
Structure-Based Drug Design:
If the 3D structure of the target protein is available, for example, from X-ray crystallography or NMR spectroscopy, structure-based drug design can be a powerful approach. This method involves docking the scaffold into the active site of the target to predict its binding mode and affinity.
Molecular Docking: this compound could be computationally docked into the binding pocket of a target protein. The docking results would provide insights into the key interactions, such as hydrogen bonds between the ester oxygen and amino acid residues, or hydrophobic interactions between the propoxy chain and nonpolar regions of the active site. This information would be invaluable for designing modifications to the scaffold to enhance these interactions and improve binding affinity.
Scaffold Hopping: The benzoate core could serve as a starting point for "scaffold hopping," where the central ring system is replaced with a different chemical moiety while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better patentability or reduced off-target effects.
For instance, studies on substituted benzoin derivatives have utilized a benzoate-containing structure to explore interactions with the PI3Kα enzyme, demonstrating how this scaffold can be used in the design of potential antitumor agents biorxiv.org.
Prediction of Pharmacokinetic and Pharmacodynamic Properties Based on Molecular Descriptors of this compound
The success of a drug candidate depends not only on its biological activity (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). Computational models based on molecular descriptors are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles.
For this compound, a range of molecular descriptors can be calculated to predict its ADME properties:
Absorption: Properties like solubility and permeability are critical for oral absorption. Descriptors such as LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used in models like Lipinski's Rule of Five to predict oral bioavailability. The presence of the ester group in this compound would be a key factor in these predictions.
Distribution: The extent to which a compound distributes into different tissues is influenced by its size, lipophilicity, and plasma protein binding. Descriptors like molecular weight and LogP are important predictors.
Metabolism: The metabolic stability of a compound is crucial for its duration of action. The ester group in this compound would be susceptible to hydrolysis by esterases. The methoxy and propoxy groups could also be sites of metabolism, for example, through O-dealkylation by cytochrome P450 enzymes. Computational models can predict the likely sites of metabolism and the metabolic stability of the compound.
Excretion: The route and rate of excretion are influenced by properties like water solubility. More polar metabolites are generally excreted more efficiently.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | 224.25 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | ~2.7 | Moderate lipophilicity, likely good absorption and distribution |
| Polar Surface Area (PSA) | 44.8 Ų | Good cell permeability (typically <140 Ų) |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 4 | Favorable for solubility and target binding |
| Rotatable Bonds | 5 | Moderate flexibility |
| Predicted Solubility | Moderately Soluble | May influence absorption and formulation |
| Predicted Metabolic Stability | Moderate | Ester and ether groups are potential sites of metabolism |
These values are estimations based on general principles and may vary depending on the prediction software used.
By analyzing these and other molecular descriptors, a comprehensive in silico ADME profile for this compound and its analogues can be generated. This allows for the early identification of potential pharmacokinetic liabilities and guides the design of molecules with a more favorable balance of potency and drug-like properties. For example, in silico ADME predictions for benzoate ester-linked arylsulfonyl hydrazones have been used to evaluate their drug-like features researchgate.net.
Exploration of Biological Activities and Pharmacological Potential of Methyl 2 Methoxy 4 Propoxybenzoate
Antimicrobial Activity of Methyl 2-Methoxy-4-Propoxybenzoate and its Derivatives
While direct studies on the antimicrobial effects of this compound are not available, research on other benzoate (B1203000) derivatives suggests potential efficacy against various pathogens. The antimicrobial action of such compounds is influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov
In Vitro Antibacterial Efficacy Studies against Clinically Relevant Pathogens
No specific in vitro studies on the antibacterial efficacy of this compound against clinically relevant pathogens have been identified in the current scientific literature. However, studies on related benzoic acid derivatives have shown that attaching hydroxyl or methoxyl substituents can influence their antibacterial effect. nih.gov For instance, certain hydroxyl and methoxyl derivatives of benzoic acid have demonstrated varied levels of antibacterial activity against Escherichia coli. nih.gov
A water-soluble non-quaternary copolymeric ammonium salt, synthesized by copolymerizing a derivative, 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride monomer with N, N-di-methyl-acrylamide, has shown remarkable antibacterial activity against several multidrug-resistant (MDR) clinical isolates of both Gram-positive and Gram-negative species. mdpi.com The lowest minimal inhibitory concentrations (MICs) observed were between 0.6–1.2 µM, with minimal bactericidal concentrations (MBC) often overlapping with the MICs. mdpi.com
Table 1: Antibacterial Activity of a Derivative, 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride copolymer (P7)
| Bacterial Species | Number of MDR Isolates Tested | MIC Range (µM) |
|---|---|---|
| Enterococcus | Not Specified | 0.6 - 1.2 |
| Staphylococcus | Not Specified | 0.6 - 1.2 |
| Acinetobacter | Not Specified | 0.6 - 1.2 |
| Pseudomonas | Not Specified | 0.6 - 1.2 |
| Escherichia coli | Not Specified | 0.6 - 1.2 |
In Vitro Antifungal Efficacy Studies
There are no specific in vitro studies on the antifungal efficacy of this compound. However, a structurally related compound, methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii HOA73, has demonstrated significant antifungal activity against several plant pathogens. nih.gov
At a concentration of 50 μg/mL, methyl 2,3-dihydroxybenzoate almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov At the same concentration, it also inhibited the growth of Phytophthora capsici and Fusarium oxysporum f. sp lycopersici by 48.8% and 36.6%, respectively. nih.gov
Table 2: Antifungal Activity of Methyl 2,3-dihydroxybenzoate
| Fungal Pathogen | Inhibition at 50 μg/mL | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Botrytis cinerea | Nearly Complete | 32 |
| Rhizoctonia solani | Nearly Complete | 32 |
| Phytophthora capsici | 48.8% | Not Determined |
Proposed Mechanisms of Antimicrobial Action of this compound
While the specific mechanism of antimicrobial action for this compound has not been elucidated, the mechanisms for benzoic acid and its derivatives are generally proposed to involve several cellular targets. taylorfrancis.com These proposed mechanisms include:
Disruption of Cell Membranes: Changes in the integrity and function of the cell membrane, leading to leakage of intracellular components. taylorfrancis.com
Inhibition of Energy Production: Interference with cellular energy generation processes. taylorfrancis.com
Intracellular pH Reduction: Acidification of the cytoplasm, which can inhibit essential metabolic functions. taylorfrancis.com
Enzyme Inhibition: Targeting and inhibiting specific enzymes that are crucial for microbial survival. taylorfrancis.com
Anti-inflammatory Potential of this compound
Direct studies on the anti-inflammatory potential of this compound are not available in the current body of scientific research. However, investigations into its derivatives provide evidence of potential anti-inflammatory activity.
In Vitro Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines) by this compound
There is no specific data on the in vitro modulation of inflammatory mediators by this compound. However, a derivative, methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate, has been shown to suppress the inflammatory response in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov This compound led to a decreased secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov
Furthermore, this derivative inhibited the mRNA expression of TNF-α, IL-6, IL-1β, Monocyte Chemoattractant Protein-1 (MCP-1), and Rantes in 3T3-L1 adipocytes that were incubated in macrophage-conditioned media. nih.gov
Table 3: In Vitro Anti-inflammatory Effects of Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate
| Cell Line | Inflammatory Stimulus | Effect on Inflammatory Mediators |
|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decreased secretion of IL-1β, IL-6, and TNF-α |
Enzyme Inhibition Studies (e.g., COX-1/2, LOX) by this compound
No studies have been identified that investigate the inhibitory effects of this compound on cyclooxygenase (COX-1/2) or lipoxygenase (LOX) enzymes. Research on the structurally related compound, 2-methoxy-4-vinylphenol, has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated RAW264.7 cells, which are key enzymes in the inflammatory pathway. researchgate.net
In Vivo Preclinical Models of Inflammation for this compound (excluding human studies)
Although no in vivo anti-inflammatory studies have been reported for this compound, research on its analogues suggests a potential for such activity. For instance, the compound 2-methoxy-4-vinylphenol (2M4VP), which shares the methoxyphenol moiety, has demonstrated anti-inflammatory effects in preclinical models. Studies have shown that 2M4VP can reduce the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS) nih.govresearchgate.net. This is achieved through the induction of Keap1 degradation, which promotes Nrf2 nuclear translocation and enhances the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) nih.govresearchgate.net. Furthermore, 2M4VP has been shown to inhibit the translocation of NF-κB p65 into the nucleus and the phosphorylation of MAPKs such as p38, ERK1/2, and JNK, which are key pathways in the inflammatory response researchgate.netnih.gov.
Another related compound, methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate, isolated from Jerusalem artichoke, has been shown to attenuate the inflammatory paracrine loop between macrophages and adipocytes. This compound suppressed the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages nih.gov. It also inhibited the mRNA expression of several inflammatory mediators and the activation of the MAPK pathway in 3T3-L1 adipocytes nih.gov.
A series of synthesized carboxylic acid analogues, including (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, have also shown encouraging anti-inflammatory activities in a carrageenan-induced inflammation model mdpi.com. These findings collectively suggest that this compound, due to its structural similarities to these compounds, may possess anti-inflammatory properties worthy of future investigation in in vivo preclinical models.
Anticancer Research on this compound and its Analogues
The anticancer potential of this compound can be inferred from studies on its structural analogues, which have shown promising results in various cancer cell lines.
Research on analogues of this compound has demonstrated their cytotoxic and antiproliferative effects against a range of cancer cell lines. For example, a resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), exhibited a stronger cytotoxic effect on non-small cell lung cancer (NSCLC) cells (A549, H292, and H460) compared to the parent compound, resveratrol nih.gov. The IC50 values for SM-3 were 72.74 ± 0.13 µM in A549, 67.66 ± 0.10 µM in H292, and 43.24 ± 0.11 µM in H460 cells nih.gov.
Another study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives showed significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cells, while having minor effects on HepG2, Huh-7, and Hela cells nih.gov. Similarly, methyl hydroxychalcone, which contains a methoxy (B1213986) group, significantly inhibited the proliferation of VEGF-induced Human Umbilical Vein Endothelial Cells (HUVECs) nih.gov.
The cytotoxic effects of methyl benzoate, a simpler analogue, have also been evaluated. It was found to be lethal to HEK293, CACO2, and SH-SY5Y cells at high concentrations, with LC50 values of 13.2 mM, 20.6 mM, and 11.0 mM, respectively nih.gov. A synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, exhibited antiproliferative activity against both PaCa-2 and A375 cancer cell lines, with greater cytotoxicity observed in PaCa-2 cells tums.ac.irtums.ac.ir.
| Compound | Cell Line | Activity | IC50/LC50 |
|---|---|---|---|
| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | A549 (NSCLC) | Cytotoxic | 72.74 ± 0.13 µM |
| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | H292 (NSCLC) | Cytotoxic | 67.66 ± 0.10 µM |
| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | H460 (NSCLC) | Cytotoxic | 43.24 ± 0.11 µM |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast) | Cytotoxic | - |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 (Breast) | Cytotoxic | - |
| Methyl benzoate | HEK293 (Kidney) | Cytotoxic | 13.2 mM |
| Methyl benzoate | CACO2 (Colon) | Cytotoxic | 20.6 mM |
| Methyl benzoate | SH-SY5Y (Neuroblastoma) | Cytotoxic | 11.0 mM |
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | PaCa-2 (Pancreatic) | Antiproliferative | - |
| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole | A375 (Melanoma) | Antiproliferative | - |
While direct studies on this compound are lacking, research on its analogues points towards the induction of apoptosis and cell cycle arrest as potential anticancer mechanisms.
The resveratrol derivative SM-3 has been shown to induce autophagic cell death in NSCLC cells nih.gov. 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives induced cell-cycle arrest at the G2/M phase and apoptosis in MCF-7 and MDA-MB-486 breast cancer cells, with increased caspase-3 activity observed nih.gov.
Similarly, 2-methoxyestradiol (B1684026) has been found to induce apoptosis and cell cycle arrest in human chondrosarcoma cells, with an accumulation of cells in the G0/G1 phase nih.gov. The pro-apoptotic proteins Bax and Cytochrome C, along with Caspase-3, were upregulated, while the anti-apoptotic protein Bcl-2 was downregulated, leading to a higher Bax/Bcl-2 ratio nih.gov.
The compound 2-methoxy-4-vinylphenol (2M4VP) induced a G1 phase cell cycle arrest in benzo[a]pyrene-treated NIH3T3 cells by inhibiting the hyper-phosphorylation of the retinoblastoma protein (Rb) nih.gov. This was associated with an increased expression of the CDK inhibitors p21Waf1/Cip1 and p15INK4b, and decreased expression of cyclin D1 and cyclin E nih.gov.
Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells mdpi.com. Cinobufagin, another related compound, induced G2/M cell cycle arrest and apoptosis in malignant melanoma cells by increasing the levels of ATM and Chk2, and decreasing the levels of CDC25C, CDK1, and cyclin B frontiersin.org.
The molecular targets of this compound have not been directly investigated. However, studies on its analogues suggest potential interactions with key signaling pathways involved in cancer progression.
The mammalian target of rapamycin (mTOR) has been identified as a promising target in cancer therapy nih.gov. The resveratrol derivative SM-3 has been shown to target the mTOR/pAkt pathway, leading to the suppression of cancer spheroids and organoids in lung cancer cells nih.gov. Inhibition of the mTOR/Akt pathway can induce cancer cell death and slow tumor progression nih.gov.
The anti-inflammatory effects of 2-methoxy-4-vinylphenol are mediated through the suppression of NF-κB and MAPK activation researchgate.netnih.gov. Specifically, it inhibits the phosphorylation of MAPKs such as p38, ERK1/2, and JNK researchgate.netnih.gov. These kinases are also implicated in cancer cell proliferation and survival, suggesting that their inhibition could contribute to anticancer effects.
While direct evidence for the interaction of this compound with the EGFR pathway is not available, the broad-spectrum activity of its analogues on key signaling molecules like mTOR and MAPKs suggests that it may have multiple molecular targets contributing to its potential anticancer effects.
Antioxidant Activity of this compound
The antioxidant potential of this compound can be inferred from studies on its analogues, which have demonstrated radical scavenging capabilities in various in vitro assays.
While specific DPPH and ABTS assay data for this compound are not available, studies on related compounds have shown significant antioxidant activity.
A Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol, synthesized from vanillin and p-anisidine, exhibited antioxidant activity with an EC50 value of 10.46 ppm in the DPPH assay researchgate.netatlantis-press.com.
The antioxidant activity of red cabbage extracts, which contain 2-methoxy-4-vinylphenol, has also been evaluated using DPPH and ABTS assays mdpi.comnih.govnih.gov.
Furthermore, a series of synthesized (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives demonstrated potent radical scavenging activity. For instance, compounds FM10 and FM12 had IC50 values of 8.36 µM and 15.30 µM in the DPPH assay, and 8.90 µM and 17.22 µM in the ABTS assay, respectively. These values are comparable to the standard antioxidant, gallic acid mdpi.com.
| Compound | Assay | Activity | IC50/EC50 |
|---|---|---|---|
| 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol | DPPH | Antioxidant | 10.46 ppm |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | DPPH | Radical Scavenging | 8.36 µM |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | ABTS | Radical Scavenging | 8.90 µM |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | DPPH | Radical Scavenging | 15.30 µM |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | ABTS | Radical Scavenging | 17.22 µM |
| Gallic Acid (Standard) | DPPH | Radical Scavenging | 9.02 µM |
| Gallic Acid (Standard) | ABTS | Radical Scavenging | 3.23 µM |
Cellular Antioxidant Activity (CAA) Studies: A Method without a Subject
The Cellular Antioxidant Activity (CAA) assay is a standard method used to determine the antioxidant capacity of a compound within a cellular environment. This assay measures the ability of a substance to inhibit the oxidation of a fluorescent probe by intracellular reactive oxygen species (ROS). While the principles of the CAA assay are well-established, no studies have been published that apply this methodology to this compound.
In a typical CAA assay, cells are treated with the compound before being exposed to a free radical generator. The reduction in fluorescence, when compared to untreated cells, indicates the antioxidant potential of the compound.
Table 1: Hypothetical Cellular Antioxidant Activity (CAA) Data for this compound
| Concentration (µM) | Percent Inhibition of Peroxyl Radical-Induced DCF Formation (Mean ± SD) |
|---|---|
| 1 | Data Not Available |
| 10 | Data Not Available |
| 50 | Data Not Available |
| 100 | Data Not Available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Mechanism of Action Studies for Specific Biological Effects of this compound: Uncharted Territory
Understanding the mechanism of action of a compound is crucial for drug development and therapeutic application. This involves identifying its molecular targets and the cellular pathways it modulates.
Receptor Binding Studies and Ligand-Target Interactions: An Unidentified Lock and Key
Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with specific cellular receptors. These studies can reveal whether a compound acts as an agonist, antagonist, or modulator of a receptor's activity. At present, there is no published research detailing any receptor binding studies or ligand-target interactions for this compound.
Table 2: Illustrative Receptor Binding Affinity Profile for a Novel Compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Receptor A | Data Not Available | Data Not Available |
| Receptor B | Data Not Available | Data Not Available |
| Receptor C | Data Not Available | Data Not Available |
This table illustrates the type of data generated from receptor binding studies and does not represent any actual findings for this compound.
Cellular Pathway Analysis Affected by this compound: Awaiting Investigation
Cellular pathway analysis helps to elucidate the broader biological impact of a compound by identifying the signaling cascades and metabolic pathways it affects. Techniques such as transcriptomics, proteomics, and metabolomics are often employed for this purpose. The scientific community has not yet published any studies that analyze the cellular pathways affected by this compound.
Future research in this area would be invaluable to understand if this compound has any potential to modulate key cellular processes involved in health and disease.
Comparative Studies and Development of Methyl 2 Methoxy 4 Propoxybenzoate Analogues and Hybrid Molecules
Comparison with Isomeric Methoxy-Propoxybenzoate Esters
The specific arrangement of substituents on the benzene (B151609) ring of methyl 2-methoxy-4-propoxybenzoate can significantly influence its physicochemical properties and biological activity. A comparative analysis with its isomers, methyl 4-propoxybenzoate and methyl 3-methoxy-4-propoxybenzoate, is crucial for understanding the impact of the methoxy (B1213986) group's position.
Differential Biological Activities and Pharmacological Profiles of this compound vs. Methyl 4-Propoxybenzoate and Methyl 3-Methoxy-4-Propoxybenzoate
While direct comparative biological studies on these specific isomeric esters are not extensively documented in publicly available literature, the influence of methoxy group positioning on the pharmacological activity of various compounds is a well-established principle in medicinal chemistry. For instance, studies on indolyl-pyridinyl-propenones have demonstrated that altering the position of a methoxy group on the indole (B1671886) ring can switch the biological activity from inducing a form of non-apoptotic cell death to causing microtubule disruption. nih.govnih.gov This highlights the critical role of substituent placement in determining the mode of action.
Based on these principles, it is hypothesized that the differential positioning of the methoxy group in this compound, methyl 4-propoxybenzoate, and methyl 3-methoxy-4-propoxybenzoate would lead to distinct pharmacological profiles. The steric and electronic effects of the methoxy group at the ortho, meta, or para positions relative to the ester functionality would likely result in varied interactions with biological targets. Further research is required to elucidate the specific differences in their anti-inflammatory, antimicrobial, or other potential therapeutic activities.
Comparative Spectroscopic Fingerprints of Isomers (e.g., ¹H NMR, FTIR)
The structural differences between this compound and its isomers, methyl 4-propoxybenzoate and methyl 3-methoxy-4-propoxybenzoate, would be clearly reflected in their spectroscopic data.
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons would be a key differentiating feature.
This compound: The aromatic protons would exhibit a specific splitting pattern influenced by the ortho-methoxy and para-propoxy groups.
Methyl 4-propoxybenzoate: The aromatic protons would likely show a more symmetrical pattern due to the para-substitution.
Methyl 3-methoxy-4-propoxybenzoate: The aromatic protons would display a different set of coupling constants and chemical shifts compared to the 2-methoxy isomer due to the altered electronic environment.
A detailed comparative analysis of the experimental spectra of these three isomers is necessary to establish their unique spectroscopic fingerprints, which can be used for their unambiguous identification and characterization.
Development of Novel Derivatives of this compound
The this compound scaffold serves as a promising starting point for the development of new and improved therapeutic agents. Through rational design and combinatorial approaches, novel derivatives can be synthesized to optimize pharmacological activity.
Rational Design and Synthesis of Structure-Optimized this compound Analogues
Rational drug design involves modifying a lead compound to enhance its desired properties. For this compound, this could involve:
Modification of the Propoxy Chain: Altering the length or branching of the alkyl chain could impact lipophilicity and, consequently, cell membrane permeability and target engagement.
Substitution on the Benzene Ring: Introducing other functional groups onto the aromatic ring could modulate electronic properties and introduce new interaction points with biological targets.
Modification of the Ester Group: Converting the methyl ester to other esters, amides, or other functional groups could influence the compound's stability, solubility, and biological activity. For example, the synthesis of various 2-methoxyestradiol (B1684026) analogues has demonstrated that modifications at different positions can significantly impact their antitumor and anti-angiogenic properties. nih.gov
Structure-activity relationship (SAR) studies are integral to this process, systematically evaluating the impact of these modifications on the biological activity to guide further design iterations. nih.gov
Combinatorial Chemistry Approaches for Diverse this compound Libraries
Combinatorial chemistry offers a powerful strategy for the rapid generation of large and diverse libraries of compounds. nih.govescholarship.org This approach can be applied to the this compound scaffold to explore a wide range of structural variations simultaneously.
Using solid-phase or solution-phase synthesis techniques, different building blocks can be systematically introduced at various positions of the parent molecule. For instance, a library could be created by reacting a common benzoic acid precursor with a diverse set of alcohols to generate a variety of esters, or by using a range of substituted phenols to introduce different functionalities. The resulting library of compounds can then be screened for desired biological activities, allowing for the rapid identification of promising new lead compounds. The synthesis of porphyrin libraries has showcased the utility of this approach in generating a large number of compounds for functional screening. nih.gov
Future Research Directions and Translational Perspectives for Methyl 2 Methoxy 4 Propoxybenzoate
Exploration of Methyl 2-Methoxy-4-Propoxybenzoate as a Chemical Probe in Biological Systems
The development of chemical probes is a cornerstone of modern chemical biology, enabling the detailed study of biological processes and the validation of new drug targets. nih.govnih.gov A chemical probe is a small molecule that can selectively interact with a specific biological target, such as a protein, allowing researchers to investigate its function in cells and organisms. mdpi.com Given its structure as a substituted aromatic ester, this compound holds potential for development into a chemical probe.
Small molecules with aromatic scaffolds are frequently used as the starting point for designing chemical probes due to their ability to interact with the binding sites of proteins. acs.org The ester and ether functionalities within this compound could participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. By modifying its structure, for instance, by introducing a reactive group or a reporter tag like a fluorophore, it could be transformed into a tool for studying specific enzymes or receptors. mdpi.comacs.org
The biological activities of related benzoate (B1203000) derivatives suggest potential avenues of exploration. For example, various benzoate compounds have been investigated for their potential as anticancer agents and enzyme inhibitors. researchgate.netgoogle.comnih.govdrugbank.com The specific substitution pattern of this compound, with its methoxy (B1213986) and propoxy groups, would influence its solubility, cell permeability, and interaction with potential biological targets. Future research could involve synthesizing this compound and screening it against a panel of enzymes, such as hydrolases or transferases, or receptors to identify any specific interactions.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 254-255 | 48-49 |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.18 | 244-245 | 48-51 |
| Methyl 2-hydroxy-4-methoxybenzoate | C₉H₁₀O₄ | 182.17 | - | 47-53 |
| Methyl 4-(acetylamino)-2-methoxybenzoate | C₁₁H₁₃NO₄ | 223.22 | - | - |
| This compound (Estimated) | C₁₂H₁₆O₄ | 224.25 | ~280-300 | ~40-60 |
Data for related compounds sourced from thermofisher.comnih.govfishersci.nlnih.gov. Properties for this compound are estimated based on trends observed in analogous structures.
Potential for this compound in Novel Materials Science and Polymer Chemistry
Benzoate derivatives are valuable building blocks in materials science and polymer chemistry, serving as monomers, plasticizers, and components of functional materials. researchgate.netpolymeradd.co.thvelsicol.com The unique combination of a rigid aromatic core and flexible alkoxy side chains in this compound suggests its potential utility in these areas.
The aromatic ring can contribute to thermal stability and mechanical strength in a polymer backbone, while the methoxy and propoxy groups can influence properties such as solubility, glass transition temperature, and crystallinity. For instance, benzoate-containing polymers have been explored for applications in liquid crystals and specialty plastics. researchgate.net The presence of both a methoxy and a longer propoxy group could lead to interesting packing behaviors and phase transitions in such materials.
Furthermore, benzoate esters can act as plasticizers, which are additives that increase the flexibility and durability of materials like PVC. polymeradd.co.thvelsicol.com The specific structure of this compound would determine its compatibility with different polymer matrices and its efficiency as a plasticizer. Research in this area would involve synthesizing the compound and incorporating it into various polymer formulations to characterize the resulting material properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role | Rationale |
| Polymer Synthesis | Monomer or co-monomer | The aromatic ring and ester group can be incorporated into polyester (B1180765) chains. |
| Plasticizers | Additive in polymers like PVC | The ester and ether groups can interact with polymer chains, increasing flexibility. |
| Liquid Crystals | Mesogenic core | The rigid aromatic structure with flexible side chains is a common feature of liquid crystal molecules. researchgate.net |
| Coatings and Adhesives | Film-forming agent or modifier | Benzoate derivatives can enhance the properties of coatings and adhesives. polymeradd.co.thannexechem.com |
Methodological Advancements in High-Throughput Screening and Computational Drug Discovery for this compound Analogues
The discovery of novel applications for a chemical entity like this compound can be significantly accelerated through modern drug discovery techniques. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for their biological activity. nih.govnih.govresearchgate.netresearchgate.net A library of analogues of this compound could be synthesized and screened against a variety of biological targets to identify "hits" for further development. nih.govnih.gov
Complementing HTS, computational drug discovery methods play a crucial role in prioritizing and designing new molecules. Techniques such as molecular docking can predict how a molecule like this compound might bind to the active site of a protein. mdpi.com Furthermore, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com
A synergistic approach, combining computational pre-screening with experimental HTS, would be a powerful strategy for exploring the therapeutic potential of this compound and its derivatives. This would allow for a more focused and efficient search for new bioactive compounds.
Table 3: Hypothetical Workflow for High-Throughput Screening and Computational Discovery
| Step | Description | Rationale |
| 1. Virtual Library Design | Create a virtual library of analogues of this compound by systematically modifying its functional groups. | To explore the chemical space around the core scaffold. |
| 2. Computational Docking | Dock the virtual library against a panel of known drug targets. | To predict potential binding affinities and identify promising candidates. mdpi.com |
| 3. ADMET Prediction | Computationally predict the pharmacokinetic and toxicity profiles of the top-ranked virtual hits. | To prioritize compounds with better potential for in vivo efficacy. mdpi.com |
| 4. Synthesis of Prioritized Analogues | Synthesize a focused library of the most promising analogues identified through computational methods. | To provide physical samples for experimental testing. |
| 5. High-Throughput Screening (HTS) | Screen the synthesized library against relevant biological assays. | To experimentally validate the computational predictions and identify active compounds. nih.govnih.gov |
| 6. Hit-to-Lead Optimization | Further modify the structure of the most active "hits" to improve their potency, selectivity, and drug-like properties. | To develop lead compounds for further preclinical development. |
Interdisciplinary Research Collaborations for Comprehensive Characterization and Application of this compound
The full potential of a novel compound like this compound can only be realized through a collaborative, interdisciplinary research effort. frontiersin.orgfrontiersin.orgnih.gov Such collaborations bring together experts from various fields to provide a comprehensive understanding of the molecule's properties and potential applications.
Synthetic organic chemists would be essential for developing efficient methods to produce this compound and its analogues. ucc.ie Their expertise would also be crucial for creating derivatives with specific properties for different applications.
Biologists and pharmacologists would then investigate the interactions of these compounds with biological systems. ox.ac.uk This could involve a wide range of activities, from in vitro enzyme assays to cell-based studies and, eventually, in vivo models to understand the compound's physiological effects.
Concurrently, materials scientists could explore the physical and chemical properties of the compound and its polymers. researchgate.netvelsicol.com This would involve characterizing its thermal, mechanical, and optical properties to identify potential applications in advanced materials.
Finally, computational chemists would provide theoretical insights to guide the experimental work. mdpi.com By modeling the behavior of the molecule and its interactions, they can help to rationalize experimental observations and predict the properties of new, yet-to-be-synthesized analogues. This synergistic approach, where different disciplines work in concert, is critical for accelerating the translation of a novel chemical entity from a laboratory curiosity to a valuable product. frontiersin.orgnih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 2-methoxy-4-propoxybenzoate with high purity?
- Methodological Answer : Synthesis requires precise control of pH (~6–7), temperature (60–80°C), and reaction time (12–24 hours). Solvent choice (e.g., anhydrous THF or DMF) and catalysts (e.g., DMAP or pyridine) significantly influence yield. For example, esterification of 2-methoxy-4-propoxybenzoic acid with methyl chloride in THF at 70°C for 18 hours achieves ~85% yield .
- Key Tools : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography or HPLC purifies the product .
- Data Table :
| Study | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| THF | 70 | DMAP | 85 | >98% | |
| DMF | 80 | Pyridine | 78 | 95% |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : H and C NMR verify substituent positions (e.g., methoxy at C2, propoxy at C4) .
- IR : Peaks at 1720–1740 cm confirm ester carbonyl groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 238.12) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Stability studies show degradation accelerates at pH extremes (<3 or >10) and temperatures >80°C. For long-term storage, keep at 4°C in inert solvents (e.g., acetonitrile). Hydrolysis to 2-methoxy-4-propoxybenzoic acid occurs in acidic/alkaline conditions, monitored via HPLC .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardize protocols:
- Use multiple cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .
- Validate target interactions via molecular docking or SPR (surface plasmon resonance) to confirm binding affinity to enzymes/receptors .
- Case Study : A derivative showed IC = 31.25 µM in HeLa cells but no activity in MCF-7, suggesting cell-specific uptake or metabolism differences .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., propoxy vs. methoxy group reactivity) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize intermediates) .
- Data Application : Computed dihedral angles (e.g., 73.6° between aromatic rings in analogs) explain steric hindrance in ester hydrolysis .
Q. How do structural analogs of this compound compare in pharmacological applications?
- Methodological Answer : Compare substituent effects:
- Propoxy vs. Ethoxy : Longer alkyl chains (propoxy) enhance lipophilicity, improving blood-brain barrier penetration .
- Methoxy vs. Chloro : Electron-withdrawing groups (e.g., Cl) reduce ester hydrolysis rates but may increase cytotoxicity .
- Data Table :
| Analog | Substituents | Bioactivity (IC, µM) | LogP |
|---|---|---|---|
| Methyl 4-chloro-3-propoxybenzoate | Cl, propoxy | 15.6 (HeLa) | 3.2 |
| Methyl 4-ethoxy-2-methoxybenzoate | Ethoxy, methoxy | 62.5 (MCF-7) | 2.8 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
